molecular formula C15H18ClN3O2S B2869563 1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034610-78-9

1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2869563
CAS RN: 2034610-78-9
M. Wt: 339.84
InChI Key: OWBRRJUGXSWLMH-UHFFFAOYSA-N
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Description

1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as CP-465,022, is a selective antagonist of the orexin 2 receptor (OX2R). Orexin receptors are G protein-coupled receptors that are involved in the regulation of sleep-wake cycles, appetite, and energy metabolism. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure analysis of compounds related to "1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine". These studies involve the synthesis of various sulfonamide and piperidine derivatives, characterized by spectroscopic techniques and X-ray crystallography to determine their structural configurations and properties (Girish et al., 2008), (Naveen et al., 2015).

Biological Activities and Potential Therapeutic Applications

Several studies have explored the antimicrobial and antitumor activities of derivatives of "this compound". These compounds have shown promise as antimicrobial agents against various pathogens and as potential drug candidates for the treatment of diseases like Alzheimer's (El‐Emary et al., 2002), (Rehman et al., 2018).

Receptor Studies and Ligand Binding

Compounds similar to "this compound" have been investigated as ligands for receptor studies, including their interaction with CB1 cannabinoid receptors. These studies aim to understand the molecular interactions and potential pharmacological applications of these compounds (Shim et al., 2002).

properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBRRJUGXSWLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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